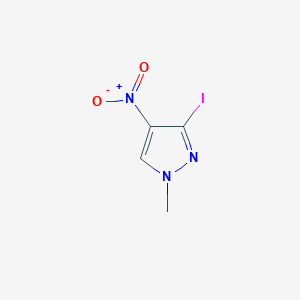
Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate” is a chemical compound with the CAS Number: 1183408-06-1 . It has a molecular weight of 221.66 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H8ClNO3S/c1-3-12-7-9-5 (8)4 (13-7)6 (10)11-2/h3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a powder . It should be stored at 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate derivatives have been utilized in the synthesis of new thiazolo[5,4-d]pyrimidines with potential molluscicidal properties, highlighting its role in developing compounds targeting the intermediate host of schistosomiasis, B. alexandrina snails (El-Bayouki & Basyouni, 1988).
Another study focused on the transformations of dimethyl acetone-1,3-dicarboxylate into (4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates, illustrating the utility of related chemical structures in synthesizing compounds that could serve as new building blocks in drug discovery (Žugelj et al., 2009).
Antiviral Potency and Metabolic Stability Improvement
- Research on the design, synthesis, and biological evaluation of thiazoles targeting flavivirus envelope proteins indicates that derivatives of this compound have been synthesized and tested against yellow fever virus, demonstrating improved antiviral potencies, therapeutic indices, and metabolic stabilities compared to earlier compounds (Mayhoub et al., 2011).
Corrosion Inhibition
- A study on the corrosion inhibiting properties of thiazole-4-carboxylates, including derivatives of this compound, showed these compounds effectively inhibit mild steel corrosion in hydrochloric acid. This research opens up applications in materials science, particularly in protecting industrial infrastructure from corrosion (El aoufir et al., 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3S/c1-3-12-7-9-5(8)4(13-7)6(10)11-2/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWGUEKRZDJZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(S1)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate](/img/structure/B2615817.png)
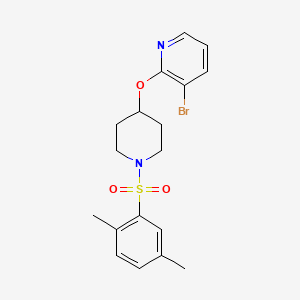
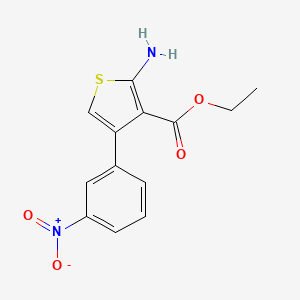
![4-methoxy-2,5-dimethyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2615821.png)
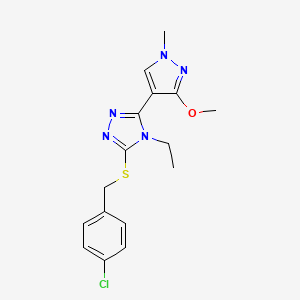
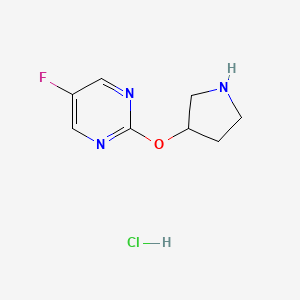
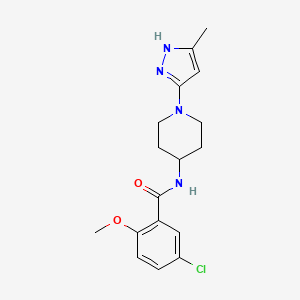
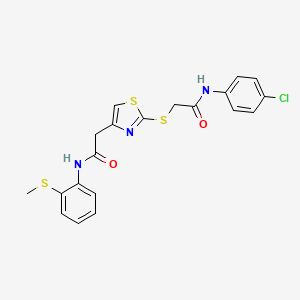
![3,5-dimethoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2615831.png)
![2-Chloro-N-[(4-chloro-1-methylpyrrol-2-yl)methyl]-N-methylpropanamide](/img/structure/B2615832.png)
![N-(4-{[(Pyridin-4-ylmethyl)amino]methyl}phenyl)-acetamide](/img/structure/B2615835.png)
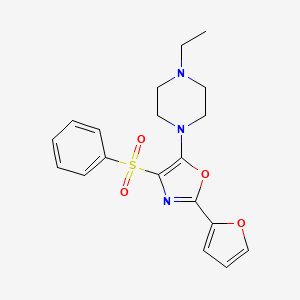
![(3-Phenylbenzo[c]isoxazol-5-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2615838.png)
